An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol
An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, a chiral amino alcohol of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluorinated phenyl ring imparts unique electronic properties, influencing the molecule's reactivity, conformational preferences, and potential biological activity. This document delves into its synthesis, structural elucidation, physicochemical characteristics, and safe handling, offering a foundational resource for researchers working with this and related fluorinated compounds.
Introduction: The Significance of Fluorinated Chiral Amino Alcohols
Chiral amino alcohols are pivotal building blocks in the synthesis of numerous pharmaceuticals. The introduction of fluorine atoms into these scaffolds can profoundly modulate their physicochemical and biological properties. Fluorine's high electronegativity can alter pKa, lipophilicity, and metabolic stability, often leading to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, with its trifluorinated aromatic ring and two stereogenic centers, represents a valuable synthon for creating novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol are summarized below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is not widely published. Therefore, some properties are estimated based on the behavior of analogous compounds.
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₈H₈F₃NO | Supplier Data[1][2] |
| Molecular Weight | 191.15 g/mol | Calculated |
| CAS Number | 1213623-75-6 (for the (R)-enantiomer) | Supplier Data[1][2] |
| Appearance | Yellow to Brown Liquid (for the (R)-enantiomer) | Supplier Data[1] |
| Melting Point | Not available. Expected to be a low-melting solid or liquid at room temperature based on its structure. | --- |
| Boiling Point | Not available. Expected to be relatively high due to hydrogen bonding capabilities. | --- |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents is anticipated. | General principles for amino alcohols. |
| pKa (Amine) | Estimated to be lower than non-fluorinated analogs (typically ~9-10) due to the electron-withdrawing nature of the trifluorophenyl group. | Theoretical consideration. |
Synthesis Strategies: Accessing the Chiral Scaffold
Asymmetric Reduction of α-Amino Ketones
A common and effective route involves the stereoselective reduction of a corresponding α-amino ketone precursor. This method allows for the establishment of the stereocenter at the hydroxyl-bearing carbon.
Experimental Workflow: Asymmetric Ketone Reduction
Caption: A potential synthetic workflow for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.
From the Chiral Pool: Derivatization of Amino Acids
Another powerful strategy utilizes readily available chiral α-amino acids as starting materials. For instance, a trifluorophenyl-substituted amino acid could be reduced to the corresponding amino alcohol.
Protocol: Reduction of a Phenylglycine Derivative
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Starting Material: (R)- or (S)-2-amino-2-(3,4,5-trifluorophenyl)acetic acid.
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Protection: The amino group is typically protected (e.g., as a Boc or Cbz derivative) to prevent side reactions.
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Activation: The carboxylic acid is activated, for example, by conversion to an ester or an acid chloride.
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Reduction: The activated carboxyl group is reduced to a primary alcohol using a suitable reducing agent (e.g., LiAlH₄, NaBH₄).
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Deprotection: The protecting group on the amine is removed to yield the final product.
Spectroscopic and Analytical Characterization
Detailed experimental spectra for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol are not publicly available. The following sections provide predicted spectroscopic features based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons adjacent to the hydroxyl group, and the exchangeable protons of the amine and hydroxyl groups. The benzylic proton (CH-N) would likely appear as a multiplet due to coupling with the adjacent methylene protons. The aromatic region would display a characteristic pattern for a 3,4,5-trisubstituted phenyl ring.
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¹³C NMR: The carbon NMR would show signals for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic coupling (¹J-CF). The carbons of the ethanolamine side chain would also be present.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. Due to the symmetry of the 3,4,5-trifluorophenyl group, two signals are expected: one for the fluorine at the 4-position and another for the two equivalent fluorines at the 3- and 5-positions. These signals will show characteristic coupling patterns. The chemical shifts will be in the typical range for aryl fluorides[3].
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹, characteristic of the C-F bonds on the aromatic ring.
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Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for benzylic alcohols and amines would likely be observed, including cleavage of the C-C bond between the benzylic carbon and the hydroxymethyl group, and loss of water or ammonia. The presence of the trifluorophenyl group would lead to characteristic isotopic patterns.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is dictated by its functional groups: the primary amine, the primary alcohol, and the trifluorinated aromatic ring.
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Amine Functionality: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. The basicity of the amine is reduced by the electron-withdrawing trifluorophenyl group.
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Alcohol Functionality: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be converted to esters or ethers.
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Benzylic Position: The benzylic position is activated towards certain reactions.
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Aromatic Ring: The trifluorinated phenyl ring is electron-deficient and can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions.
Logical Relationship of Reactivity
Caption: Key functional groups and their associated potential reactions.
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol make it a highly attractive building block for the synthesis of new chemical entities with potential therapeutic applications.
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Chiral Auxiliaries: The chiral nature of this compound allows for its use as a chiral auxiliary to control the stereochemistry of subsequent reactions.
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Scaffold for Bioactive Molecules: The trifluorophenyl-ethanolamine core is found in various biologically active molecules, including certain types of agonists and antagonists for G-protein coupled receptors.
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Peptidomimetics: Fluorinated amino acids and their derivatives are used to create peptidomimetics with enhanced stability and altered conformational properties.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is not widely available, general precautions for handling fluorinated aromatic compounds and amino alcohols should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a valuable, albeit not extensively characterized, building block for chemical synthesis and drug discovery. Its trifluorinated phenyl group and chiral amino alcohol moiety offer a unique combination of properties that can be exploited to create novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. Further research into its synthesis, detailed characterization, and reactivity will undoubtedly expand its utility in the field of medicinal chemistry.
References
The following is a list of representative sources that provide context and general methodologies relevant to the chemistry discussed in this guide. Specific experimental data for the title compound is limited in publicly available literature.
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MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.[Link]
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MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.[Link]
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ResearchGate. ³¹P (top) and ¹⁹F NMR spectra (bottom) of 2 b[OEt2]; the ¹⁹F NMR signals of the FAP anion are marked with asterisks.[Link]
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PMC. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.[Link]
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OSTI.gov. Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.[Link]
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PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.[Link]
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ResearchGate. Synthesis and Characterization of Amino Derivatives.[Link]
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PubChem. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one.[Link]
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